molecular formula C17H18F3NO4 B6662309 2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid

2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid

Cat. No.: B6662309
M. Wt: 357.32 g/mol
InChI Key: HPWYIHGBRBUANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-Oxabicyclo[221]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid is a complex organic compound with a unique structure that combines a bicyclic ether, a trifluoromethyl-substituted aromatic ring, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid typically involves multiple steps:

    Formation of the 7-oxabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by epoxidation.

    Introduction of the carbonyl group: The carbonyl group can be introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

    Attachment of the trifluoromethyl-substituted aromatic ring: This step involves a Friedel-Crafts acylation reaction using 4-(trifluoromethyl)benzoyl chloride and a suitable Lewis acid catalyst like aluminum chloride.

    Formation of the amino acid derivative: The final step involves the reaction of the intermediate with glycine or its derivatives under basic conditions to form the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents, while nucleophilic substitution may involve reagents like alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[7-Oxabicyclo[22

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties may be useful in the development of new materials with specific chemical or physical characteristics.

    Biological Research: The compound can be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which 2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The compound’s structure allows it to engage in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanoic acid: Similar structure with a propanoic acid derivative.

    2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]butanoic acid: Similar structure with a butanoic acid derivative.

Uniqueness

The uniqueness of 2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid lies in its combination of a bicyclic ether, a trifluoromethyl-substituted aromatic ring, and an amino acid derivative. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[7-oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c18-17(19,20)11-3-1-10(2-4-11)8-21(9-15(22)23)16(24)13-7-12-5-6-14(13)25-12/h1-4,12-14H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWYIHGBRBUANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N(CC3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.